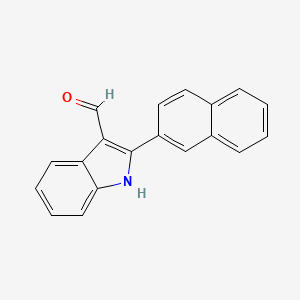

2-(2-Naphthyl)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

2-(2-Naphthyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The compound features a naphthyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde typically involves the use of 2-naphthol and indole-3-carbaldehyde as starting materials. One common method involves the condensation of 2-naphthol with indole-3-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Analyse Chemischer Reaktionen

Reactions Involving the Carbonyl Group

The formyl group at the C3 position undergoes classical carbonyl transformations:

Hydrazide Formation

Reaction with hydrazines (e.g., carbohydrazide or acetic acid hydrazide) forms hydrazones. For example, the aldehyde group reacts with hydrazines under mild conditions to yield derivatives such as:

-

1H-Indole-3-carbaldehyde hydrazones : Formed via nucleophilic addition of hydrazine derivatives to the carbonyl group .

Reaction Conditions :

-

Reagents: Hydrazine derivatives, DMF/TMSCl.

-

Temperature: ~70°C.

Nitration

Nitration of the indole core occurs under acidic conditions, yielding nitro-substituted derivatives. For example:

-

6-Nitro-1H-indole-3-carbaldehyde : Generated by nitration with nitric acid (d = 1.37) and acetic acid at 80°C for 1 hour .

Reaction Conditions :

-

Reagents: HNO₃ (d = 1.37), acetic acid.

-

Temperature: 80°C.

Arylation and Decarboxylation

While the target compound itself is not explicitly cited in palladium-catalyzed reactions, analogous indole derivatives with carbonyl directing groups undergo C–H functionalization. For example:

-

C4-Arylation : 3-Formylindoles undergo Pd(II)-catalyzed C–H arylations with aryl iodides, yielding C4-substituted products. This process uses Pd(OAc)₂, AgOAc, and TFA in HFIP at 65–120°C .

-

Decarboxylative Arylation : Indole-3-carboxylic acids undergo decarboxylation followed by C2-arylation under similar Pd(II) catalysis .

Mechanistic Insight :

The formyl group directs Pd(II) to the C4 position via a Pd(II)/Pd(IV) catalytic cycle. Subsequent oxidative addition of aryl iodides and reductive elimination yields the arylated product .

Structural and Reactivity Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₃NO | |

| Molecular Weight | 271.3 g/mol | |

| IUPAC Name | 2-Naphthalen-2-yl-1H-indole-3-carbaldehyde | |

| CAS Registry Number | 94210-62-5 |

Key Research Findings

-

Regioselectivity : The formyl group at C3 directs Pd(II) to the C4 position in arylations, unlike the acetyl group, which may lead to C4-arylation followed by Friedel–Crafts acyl migration to C2 .

-

Migration Control : N-Alkylation of indole prevents carbonyl migration, as seen in N-protected 3-acetylindoles .

-

Gram-Scale Utility : Pd-catalyzed reactions are scalable, enabling the synthesis of functionalized derivatives for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

2-(2-Naphthyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the class of indole derivatives, which are known for their wide range of biological activities and uses in synthesizing pharmaceuticals and other bioactive molecules. This compound features a naphthyl group attached to the indole ring, influencing its chemical reactivity and biological properties.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is employed as a building block in synthesizing more complex organic molecules and heterocycles.

- Biology It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine It is investigated for potential use in drug development and as a pharmacophore in medicinal chemistry.

- Industry It is utilized in the production of dyes, pigments, and other specialty chemicals.

Intestinal Epithelial Cell Proliferation

In vitro studies have assessed the effects of Indole-3-carboxaldehyde (ICA) on the proliferation of intestinal epithelial cells using the IPEC-J2 cell model . Cells treated with 10, 15, and 20 μM ICA showed promoted cell viability, with 15 μM showing significantly higher viability than the control (P < 0.05) . The EdU incorporation assay also indicated that 15 μM ICA led to a significant increase in the number of EdU + cells in IPEC-J2 cells (P < 0.05), suggesting accelerated cell proliferation .

Liver Pathology

In a murine model of primary sclerosing cholangitis (PSC), 3-IAld-MP administration prevented liver inflammation and fibrosis by maintaining intestinal mucosal immune homeostasis . This suggests that 3-IAld may preserve liver function by acting through the "gut-liver axis" .

Chirality Transfer Mechanism

Structural isomers can affect the degree of hydrogen-bonding interaction between building blocks . Altering the functional group location can change the strength of hydrogen bonding inside chiral RP OIHPs . For example, 2NEA-incorporated OIHPs show a deeper average NH3+ penetration depth toward the inorganic framework, inducing a packing conformational change of the bulky naphthyl moiety along the out-of-plane direction compared with the 1NEA counterpart .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions. The major product formed is 2-(2-Naphthyl)-1H-indole-3-carboxylic acid.

- Reduction The aldehyde group can be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used. The major product formed is 2-(2-Naphthyl)-1H-indole-3-methanol.

- Substitution The naphthyl and indole rings can undergo electrophilic and nucleophilic substitution reactions. Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid), while nucleophilic substitution reactions may involve nucleophiles such as amines or thiols. Various substituted derivatives are formed depending on the reagents used.

Wirkmechanismus

The mechanism of action of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Naphthol: A precursor in the synthesis of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde, known for its use in the production of dyes and pigments.

Indole-3-carbaldehyde: Another precursor, widely used in the synthesis of indole derivatives with various biological activities.

2-(2-Naphthyl)-1H-indole: A related compound lacking the aldehyde group, used in similar applications but with different reactivity and properties.

Uniqueness

This compound is unique due to the presence of both the naphthyl and indole moieties, which confer distinct chemical and biological properties. The aldehyde group further enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biologische Aktivität

2-(2-Naphthyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method, which can be optimized using polyphosphoric acid (PPA) as a catalyst. The process allows for the formation of indole derivatives with varying substituents, influencing their biological activity. The compound can also be synthesized through alternative methods involving acetylenes and arylhydrazines, yielding high purity and yield rates .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In particular, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.98 | MRSA |

| Indolylquinazolinone 3k | 3.90 | S. aureus ATCC 25923 |

| Indolylquinazolinone 3k | <1.00 | S. aureus ATCC 43300 (MRSA) |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it possesses significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | <10 | Apoptosis induction |

| MCF-7 | 5-40 | Cell cycle arrest |

Cytotoxicity

In cytotoxicity assays, the compound demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, suggesting its potential as a therapeutic agent with minimal side effects .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of various indole derivatives against Gram-positive bacteria, with particular emphasis on their action against MRSA strains. The study utilized molecular docking techniques to explore binding affinities with bacterial proteins .

- Anticancer Evaluation : Another research focused on the synthesis of indole derivatives and their biological evaluation against colorectal and breast cancer cell lines. The results indicated that certain derivatives exhibited higher efficacy than traditional chemotherapeutics like paclitaxel .

Eigenschaften

IUPAC Name |

2-naphthalen-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOWXBVNBZTDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347570 | |

| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94210-62-5 | |

| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.